molecular formula C15H14FNO B270812 N-(4-fluorobenzyl)-3-methylbenzamide

N-(4-fluorobenzyl)-3-methylbenzamide

Cat. No.: B270812
M. Wt: 243.28 g/mol
InChI Key: WMAWTGLSPZWMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 4-fluorobenzylamine moiety.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C15H14FNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

WMAWTGLSPZWMOP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key structural variations among benzamide derivatives lie in their substituents and directing groups, which influence their electronic properties and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name Substituents/Functional Groups Directing Group Type Key Applications/Reactivity References
N-(4-fluorobenzyl)-3-methylbenzamide 3-methylbenzoyl, 4-fluorobenzyl N-monodentate (presumed) Potential C–H activation (inferred)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl, 2-hydroxy-1,1-dimethylethyl N,O-bidentate Metal-catalyzed C–H functionalization (e.g., Pd, Mn)
N-(3,4-difluorophenyl)-3-methylbenzamide 3-methylbenzoyl, 3,4-difluorophenyl N-monodentate Unreported (structural analog)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy-4-methylbenzoyl, 4-chlorophenyl N-monodentate Fluorescent probe for Pb²⁺ detection
N-(4-Fluoro-2-methylphenyl)-3-methylbenzamide 3-methylbenzoyl, 4-fluoro-2-methylphenyl N-monodentate Unreported (structural analog)
Key Observations:
  • Directing Groups: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables chelation with transition metals (e.g., Pd, Mn), facilitating C–H bond activation . In contrast, this compound likely acts as a monodentate ligand, which may limit its efficacy in directing C–H functionalization.
  • Compounds with multiple fluorines (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide) may exhibit enhanced electrophilicity .
  • Halogen Variants : Chlorine in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide offers distinct electronic and steric effects compared to fluorine, influencing its fluorescence properties and metal-binding affinity .

Reactivity in C–H Functionalization

  • N,O-Bidentate Directing Groups : highlights the superior performance of N,O-bidentate ligands in forming stable five-membered chelates with metals, critical for C–H bond cleavage. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms a bis-five-membered ring complex with Pd, enabling selective C–H methylation .
  • However, isolation challenges for intermediates (e.g., reports unconfirmed byproducts) may limit their use .

Spectroscopic and Crystallographic Data

  • Characterization : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized via $ ^1H $/$ ^{13}C $ NMR, IR, GC-MS, and X-ray crystallography, confirming its planar amide geometry and hydrogen-bonding networks . Similar rigor is lacking for this compound, though its analogs (e.g., ) likely share comparable spectroscopic profiles.

Catalytic Performance

  • N,O-Bidentate Systems: demonstrates that N,O-bidentate benzamides achieve high regioselectivity in Mn-catalyzed C(sp²)–H methylation, outperforming monodentate analogs. The hydroxyl group’s hydrogen-bonding capability further stabilizes reactive intermediates .
  • Limitations of Fluorinated Analogs: While fluorinated benzamides may enhance metal-ligand interaction through electron withdrawal, their monodentate nature (e.g., the target compound) could result in lower catalytic turnover compared to bidentate systems .

Stability and Isolation Challenges

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.